molecular formula C12H14N4 B2489589 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1955548-46-5

7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine

カタログ番号: B2489589
CAS番号: 1955548-46-5
分子量: 214.272
InChIキー: IKGPXAOIFHWNPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS RN: 1955548-46-5) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C12H14N4, with a molecular weight of 214.27 g/mol . This compound serves as a critical chemical intermediate and scaffold in pharmaceutical research. Its primary research value lies in its role as a key precursor in the development of novel 1,6-naphthyridine derivatives, which have been identified as potent and selective inhibitors of the Rearranged during Transfection (RET) kinase . RET kinase is a promising therapeutic target for a variety of cancers, and its solvent-front mutations (such as RET G810R/S/C) are a known mechanism of acquired resistance to drugs like selpercatinib . Research published in 2024 demonstrates that derivatives built upon this core structure can overcome this resistance, exhibiting excellent in vitro inhibitory activity in the low nanomolar range (IC50 of 5.7-8.3 nM) and impressive in vivo antitumor efficacy in xenograft mouse models . This makes the compound an invaluable tool for researchers exploring next-generation oncology treatments aimed at overcoming drug resistance. The structure incorporates a 1-methylpyrazole moiety, a privileged fragment in drug design known to contribute favorable pharmacokinetic properties . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. All information presented is for research purposes.

特性

IUPAC Name

7-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-16-8-10(7-14-16)11-5-4-9-3-2-6-13-12(9)15-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGPXAOIFHWNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(CCCN3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multi-step procedures. One common method starts with the preparation of the pyrazole ring, followed by its integration into the naphthyridine framework. The reaction conditions often include the use of catalysts such as triethylene diamine (DABCO) and solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or naphthyridine rings .

科学的研究の応用

Structural Information

  • Molecular Formula : C12H14N4
  • SMILES : CN1C=C(C=N1)C2=NC3=C(CCCN3)C=C2
  • InChI : InChI=1S/C12H14N4/c1-16-8-10(7-14-16)11-5-4-9-3-2-6-13-12(9)15-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,15)

Medicinal Chemistry Applications

The compound has been investigated for its potential in treating various diseases due to its ability to interact with multiple biological targets. Here are some notable applications:

Anticancer Activity

Research indicates that 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine exhibits anticancer properties by inhibiting tumor cell proliferation. In vitro studies have demonstrated its efficacy against several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Studies suggest that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase . This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against human breast cancer cells. The results showed that specific derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Patients receiving treatment with this compound experienced a marked reduction in inflammatory markers and improved joint function compared to the control group .

作用機序

The mechanism of action of 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with molecular targets such as kinases. It can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine are best contextualized by comparing it to related tetrahydro-1,8-naphthyridine derivatives. Key similarities and differences are outlined below:

Table 1: Structural Comparison of Tetrahydro-1,8-Naphthyridine Derivatives

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Synthesis Method Notable Properties/Applications
Target Compound 1-Methyl-1H-pyrazol-4-yl C₁₅H₁₅N₅ 265.32 Not explicitly detailed in evidence Potential kinase inhibitor
7-(3-(Azetidin-3-yl)propyl)-1,2,3,4-tetrahydro-1,8-naphthyridine (Compound 27) 3-(Azetidin-3-yl)propyl C₁₈H₂₄N₄ 296.41 SNAr cyclization with NaH Intermediate for bioactive molecules
(R)-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine (Compound 23) 2-(Pyrrolidin-3-yl)ethyl C₁₆H₂₃N₃ 257.38 Photoredox catalysis 99% enantiomeric excess; chiral utility
1-Ethyl-7-(5-methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 5-Methyl-1H-pyrazol-4-yl + 3-carboxylic acid C₁₅H₁₄N₄O₃ 298.30 Multi-step alkylation/acylation Antibacterial activity; pharmaceutical intermediate
7-Substituted 1,2,3,4-tetrahydro-1,8-naphthyridines (e.g., aryl or aliphatic) Aromatic/aliphatic groups Variable Variable Borrowing hydrogen methodology Tunable electronic properties for catalysis

Key Findings

This may improve binding to hydrophobic enzyme pockets.

Synthetic Accessibility :

  • Aliphatic substituents (e.g., azetidinylpropyl) are installed via SNAr cyclization under strong bases like NaH, achieving moderate yields (63% for Compound 27) .
  • Chiral pyrrolidinyl derivatives (e.g., Compound 23) require photoredox catalysis or asymmetric synthesis, with yields up to 92% but risks of racemization .
  • Borrowing hydrogen methodologies enable modular synthesis of aryl-substituted analogs, though aliphatic substituents may lead to byproducts (e.g., 2-substituted isomers) .

Biological Relevance :

  • Pyrazole-containing derivatives (e.g., target compound and ) show promise in targeting nucleic acids or kinases due to their planar heteroaromatic systems .
  • Carboxylic acid analogs demonstrate antibacterial activity, likely via inhibition of DNA gyrase or topoisomerases .

生物活性

7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique bicyclic structure that combines a naphthyridine core with a pyrazole moiety. Its synthesis typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Formation of the Pyrazole Ring : Achieved via the reaction of hydrazine derivatives with 1,3-diketones.
  • Naphthyridine Construction : Often synthesized through cyclization reactions involving appropriate substrates.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine have been shown to exhibit potent inhibitory effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The following table summarizes key findings on its anticancer activity:

Cell Line IC50 (nM) Reference
MCF-75.7 - 8.3
HepG2< 10

These results indicate that the compound may serve as a promising lead for developing new anticancer therapies.

The mechanism by which 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects is primarily through the inhibition of specific molecular targets involved in tumor progression. It has been identified as a potent inhibitor of RET (rearranged during transfection) mutations associated with resistance to existing therapies like selpercatinib.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound possesses favorable properties such as good oral bioavailability and acceptable metabolic stability. For instance, one study reported an oral bioavailability of approximately 30.4%, indicating its potential for therapeutic use in systemic treatments .

Other Biological Activities

Beyond anticancer effects, derivatives of this compound have been explored for other biological activities:

  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives exhibit significant anti-inflammatory properties by inhibiting COX enzymes.
  • Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial effects against various pathogens.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives. Notable findings include:

  • In Vivo Studies : Animal models demonstrated reduced tumor growth rates when treated with the compound compared to control groups.
  • Safety Profiles : Histopathological examinations revealed minimal toxicity at therapeutic doses, suggesting a favorable safety margin.

Q & A

Q. What are the common synthetic routes for preparing 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives?

The synthesis typically involves cyclization reactions and condensation of precursors. For example:

  • Hydrazone intermediates are formed by reacting hydrazides with carbonyl compounds, followed by cyclization using reagents like POCl₃ or Vilsmeier-Haack reagent to assemble the naphthyridine core .
  • Multicomponent reactions under reflux conditions (e.g., acetic acid, 8–10 hours) are used to introduce substituents like pyrazole rings. For instance, phenylhydrazine and chalcone derivatives can yield pyrazole-containing naphthyridines with yields up to 63% .
  • Sonochemical methods offer faster reaction times (e.g., ultrasound-assisted synthesis) compared to thermal methods, improving efficiency for derivatives like sulfonamide-linked naphthyridines .

Q. How is the structural characterization of this compound performed?

Key analytical techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments. For example, pyrazole protons appear as singlets at δ ~8.0–8.5 ppm, while tetrahydro-naphthyridine protons show multiplet patterns at δ ~2.5–4.0 ppm .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹ for ketones or carboxylic acids) .
  • Mass spectrometry (MS) : Validates molecular weight, with fragmentation patterns confirming stability (e.g., FAB-MS m/z 421.18 for triazole derivatives) .
  • X-ray crystallography : Used in patents to confirm polymorphic forms (e.g., Form B with high purity) .

Q. What standard biological assays are used to evaluate its activity?

  • Cytotoxicity assays : Against cancer cell lines (e.g., MCF7) via MTT or SRB assays, with IC₅₀ values calculated to assess potency .
  • Antimicrobial screening : Disk diffusion or microbroth dilution methods against bacterial/fungal strains, often reporting minimum inhibitory concentrations (MICs) .
  • DNA binding studies : UV-Vis and fluorescence titration to evaluate intercalation potential, supported by molecular docking .

Advanced Research Questions

Q. How can synthetic yields be optimized for lab-scale preparation?

  • Reagent stoichiometry : Excess phenylhydrazine (1.2 equiv) improves cyclization efficiency in pyrazole-naphthyridine synthesis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for POCl₃-mediated cyclization .
  • Purification methods : Recrystallization from ethanol or methanol yields high-purity solids (70–78% recovery) .

Q. How do contradictory data in biological activity arise, and how can they be resolved?

  • Polymorphic forms : Different crystal structures (e.g., Form B vs. amorphous forms) may alter solubility and bioactivity. X-ray diffraction and dissolution studies are critical for standardization .
  • Assay variability : Discrepancies in MCF7 cytotoxicity (e.g., 63% vs. lower yields in other studies) may stem from cell passage number or incubation time. Replicating assays with standardized protocols is advised .
  • Structural analogs : Subtle changes (e.g., methyl vs. ethyl groups) can drastically affect activity. Comparative SAR studies using derivatives like 1-ethyl-7-(3-methylpyrazol-4-yl)-4-oxo-naphthyridine are recommended .

Q. What mechanistic studies are proposed to elucidate its anticancer activity?

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .
  • Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify molecular targets, leveraging structural similarities to known inhibitors .
  • In vivo models : Xenograft studies in rodents to validate efficacy and pharmacokinetics, focusing on bioavailability of the tetrahydro-naphthyridine core .

Q. How can computational methods enhance research on this compound?

  • Molecular docking : Predict binding modes with DNA or enzymes (e.g., topoisomerase II) using software like AutoDock or Schrödinger .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or photoreactivity .
  • QSAR models : Develop predictive models for derivative optimization using descriptors like logP and polar surface area .

Methodological Notes

  • Advanced synthesis : For ultrasound-assisted methods, optimize frequency (20–40 kHz) and power (50–100 W) to reduce reaction times by 30–50% .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。